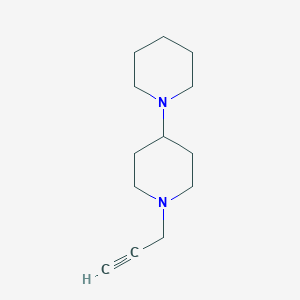

1'-(Prop-2-yn-1-yl)-1,4'-bipiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

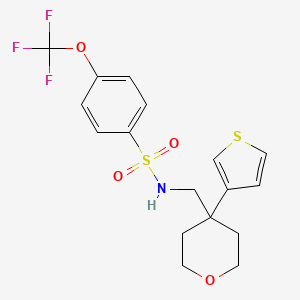

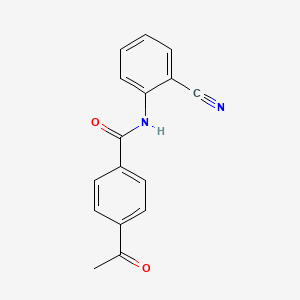

“1’-(Prop-2-yn-1-yl)-1,4’-bipiperidine” is a compound that contains a propargyl group (prop-2-yn-1-yl) and a bipiperidine structure. Propargyl groups are often used in organic synthesis due to their ability to participate in various reactions . Bipiperidine is a type of piperidine, a class of organic compounds containing a six-membered ring with one nitrogen atom .

Chemical Reactions Analysis

Propargyl groups can participate in a variety of reactions, including cycloadditions and rearrangements . Piperidines can also undergo various reactions, often involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “1’-(Prop-2-yn-1-yl)-1,4’-bipiperidine” would depend on its specific structure. For example, compounds with a propargyl group often have a triple bond, which can affect their reactivity .科学的研究の応用

1. Histamine H3 Receptor Antagonists

Research on derivatives of 1,4'-bipiperidine, such as 2-(1,4'-bipiperidine-1'-yl)thiazolopyridines, has identified them as potential non-imidazole histamine H3 receptor antagonists. These compounds, including variations with a 1'-(Prop-2-yn-1-yl) substitution, have shown promise in enhancing in vitro potency while reducing adverse activities like hERG activity (Rao et al., 2009).

2. Polymer Research

In polymer science, compounds related to 1,4'-bipiperidine, like 4,4'-bipiperidine, have been utilized to create nematic polyurethanes. These compounds contribute to the formation of polymers with varying crystalline structures and thermal stability, indicating potential applications in materials science (Kricheldorf & Awe, 1989).

3. Catalysis and Chemical Reactions

1'-(Prop-2-yn-1-yl)-1,4'-bipiperidine derivatives have been studied in the context of catalytic reactions. For example, in reactions involving tungsten(0)-catalysis, these compounds have been instrumental in forming diamines with tetrahydrofuran rings, indicating potential use in organic synthesis and catalysis (Kocięcka et al., 2018).

4. Tyrosinase Inhibitors

Variants of bipiperidine, including those with 1'-(Prop-2-yn-1-yl) modifications, have been synthesized and evaluated as tyrosinase inhibitors. This research has implications for drug design, particularly in developing treatments for conditions related to tyrosinase activity (Khan et al., 2005).

5. Radiochemical Synthesis

In the field of radiopharmaceuticals, 1,4'-bipiperidine derivatives have been used to create isotopomers for imaging applications. This indicates potential applications in nuclear medicine and diagnostic imaging (Czeskis, 1998).

6. CCR3 Antagonists

Research into bipiperidine amide compounds, closely related to 1'-(Prop-2-yn-1-yl)-1,4'-bipiperidine, has led to the identification of potent CCR3 antagonists. These findings have potential implications in treating conditions mediated by the CC chemokine receptor 3 (Ting et al., 2005).

7. Electrochemical and Photophysical Studies

Compounds structurally related to 1,4'-bipiperidine have been synthesized and analyzed for their electrochemical behavior and photophysical properties. This research is significant for developing materials with specific electronic and luminescent characteristics (Gobetto et al., 2006).

作用機序

将来の方向性

The future directions for research on “1’-(Prop-2-yn-1-yl)-1,4’-bipiperidine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and evaluating its safety and efficacy .

特性

IUPAC Name |

4-piperidin-1-yl-1-prop-2-ynylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c1-2-8-14-11-6-13(7-12-14)15-9-4-3-5-10-15/h1,13H,3-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCBVAMDAICYND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Fluoro-1-(1-phenylethyl)pyrrolidin-3-yl]methanol](/img/structure/B2793742.png)

![8-Hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride](/img/structure/B2793745.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2793762.png)

![N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2793763.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2793765.png)